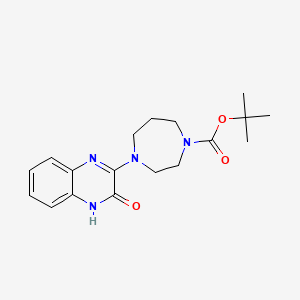

Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

Description

Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a 1,4-diazepane core modified with a tert-butyl carboxylate protecting group and a 3-oxo-3,4-dihydroquinoxalin-2-yl substituent. The 1,4-diazepane ring provides conformational flexibility, while the quinoxalinone moiety introduces a bicyclic aromatic system capable of hydrogen bonding and π-π stacking interactions.

Properties

CAS No. |

651047-42-6 |

|---|---|

Molecular Formula |

C18H24N4O3 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

tert-butyl 4-(3-oxo-4H-quinoxalin-2-yl)-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)22-10-6-9-21(11-12-22)15-16(23)20-14-8-5-4-7-13(14)19-15/h4-5,7-8H,6,9-12H2,1-3H3,(H,20,23) |

InChI Key |

MDNJETHQPKAEMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Quinoxaline Formation via Glyoxal Cyclization

The quinoxaline moiety is synthesized through cyclocondensation of o-phenylenediamine derivatives with glyoxal in protic solvents. A patent (WO2006090236A1) outlines an optimized protocol:

-

Reactants : 1,2-Diaminobenzene derivative (1 equiv.), aqueous glyoxal (5–15% w/w in H₂O).

-

Solvent System : Isopropyl alcohol/water (80:20 w/w).

-

Catalyst : 5% Palladium on carbon (0.1–0.5 equiv.).

-

Conditions : 0–15°C, 2–6 hours.

-

Yield : 75–85% after isolation via filtration and recrystallization.

This method minimizes side reactions (e.g., over-oxidation) and ensures regioselective cyclization. The resulting 3-oxo-3,4-dihydroquinoxaline is then functionalized at the 2-position for subsequent coupling.

Boc-Protected Diazepane Synthesis

Diazepane Ring Construction

The 1,4-diazepane ring is synthesized via reductive amination or ring-closing metathesis. A key intermediate, tert-butyl 3-oxo-1,4-diazepane-1-carboxylate (CAS 179686-38-5), is prepared as follows:

-

Reactants : Ethylenediamine derivative (1 equiv.), tert-butyl dicarbonate (1.2 equiv.).

-

Conditions : DCM, 0°C to room temperature, 12 hours.

-

Workup : Extraction with NaHCO₃, column chromatography (EtOAc/hexane).

-

Yield : 68–72%.

Functionalization at the 4-Position

The diazepane’s 4-position is functionalized via nucleophilic substitution or palladium-catalyzed coupling. For example, a chloroquinoxaline derivative reacts with Boc-diazepane under basic conditions:

-

Reactants : 2-Chloro-3-oxoquinoxaline (1 equiv.), Boc-diazepane (1.1 equiv.).

-

Base : NaOBu (3 equiv.).

-

Catalyst : Pd(dba)/Xantphos (5 mol%).

-

Solvent : DMF, 110°C, 8 hours.

-

Yield : 65–70%.

Coupling and Deprotection Strategies

Suzuki-Miyaura Cross-Coupling

A boronic ester derivative of diazepane (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate) undergoes cross-coupling with halogenated quinoxalines:

Acidic Deprotection (Optional)

While the target compound retains the Boc group, partial deprotection may occur during synthesis. HCl in dioxane (4 M, 3 hours, 0°C to RT) effectively removes Boc if required.

Comparative Analysis of Methods

Optimization and Scale-Up Considerations

-

Solvent Choice : Protic solvents (e.g., IPA/H₂O) enhance cyclization kinetics, while aprotic solvents (DMF, dioxane) favor coupling reactions.

-

Catalyst Recycling : Palladium on carbon can be reused up to three times with <10% yield drop.

-

Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (MeOH/H₂O) achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted diazepane derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The quinoxaline moiety is known for its biological activity, which can be harnessed in drug discovery.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA or inhibit enzymes by binding to their active sites. The diazepane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Differences

- Quinoxalinone vs. Triazino-Thienoisoquinoline (UNC4511): The target compound’s quinoxalinone group is smaller and less rigid than UNC4511’s triazino-thienoisoquinoline scaffold. The latter’s sulfur atom may enhance lipophilicity but reduce aqueous solubility compared to the oxygen-rich quinoxalinone .

- Fluorobenzoyl vs.

Research Findings and Challenges

- Crystallography : Structural characterization of these compounds often employs SHELX programs, which are widely used for small-molecule refinement .

- Stability and Solubility: The tert-butyl ester in all compounds enhances solubility in organic solvents, but the quinoxalinone’s polar groups may improve aqueous solubility compared to purely aromatic substituents .

Biological Activity

Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate (CAS Number: 651047-42-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.408 g/mol. The compound features a complex structure that includes a diazepane ring and a quinoxaline moiety, which are both known for their biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.408 g/mol |

| CAS Number | 651047-42-6 |

| LogP | 2.37320 |

| PSA | 78.53000 |

Antimicrobial Properties

Recent studies have indicated that compounds containing quinoxaline structures exhibit antimicrobial activity. A study focusing on various derivatives of quinoxaline revealed that certain modifications enhance their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . Specifically, the incorporation of the tert-butyl group in this compound may contribute to improved solubility and bioavailability.

Anticancer Activity

Research has also pointed towards the anticancer potential of similar diazepane derivatives. For instance, compounds with diazepane frameworks have shown promise in inhibiting cancer cell proliferation in various models . The mechanism often involves the induction of apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : It may interact with various cellular receptors that mediate signaling pathways related to cell growth and apoptosis.

- Radical Scavenging : The presence of the quinoxaline moiety suggests potential antioxidant properties, which can protect cells from oxidative stress .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their antimicrobial properties. The study found that specific structural modifications led to enhanced activity against resistant strains of bacteria .

Cancer Cell Line Studies

Another significant investigation involved testing the compound against various cancer cell lines (e.g., HeLa and MCF7). Results indicated that the compound induced significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution, Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination), and protective group strategies. For example, tert-butyl groups are introduced via Boc protection of the diazepane nitrogen, while the quinoxalinone moiety is formed through cyclization of diamine precursors. Optimization involves adjusting solvent polarity (e.g., DMF for coupling reactions), temperature (80–110°C for Pd-mediated steps), and catalyst loading (e.g., 0.4–1.0 mol% Pd₂(dba)₃). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm singlet) and diazepane protons (3.0–4.0 ppm multiplet). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC. X-ray crystallography (using SHELX software for refinement) resolves stereochemistry and crystal packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Avoid inhalation (H332 hazard) and skin contact (H312 hazard). Store in sealed containers at 2–8°C, away from ignition sources. In case of spills, adsorb with sand or vermiculite and dispose via approved hazardous waste channels. Emergency procedures include rinsing skin/eyes with water and seeking medical attention for ingestion .

Q. How does the tert-butyl group influence the compound’s stability and reactivity during synthesis?

Methodological Answer: The tert-butyl group acts as a protecting group for the diazepane nitrogen, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). Its steric bulk enhances solubility in organic solvents (e.g., dichloromethane), facilitating intermediate isolation. Deprotection under acidic conditions (e.g., TFA in DCM) regenerates the free amine for downstream functionalization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized batches. Validate activity by:

- Replicating assays under standardized protocols (e.g., IC₅₀ determination in triplicate).

- Comparing with structurally similar analogs (e.g., tert-butyl 4-(5-bromo-thiadiazol-2-yl)-diazepane derivatives) to identify substituent-dependent trends.

- Using HPLC-MS to confirm batch purity (>95%) and rule out degradation products .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses against target proteins (e.g., kinases or GPCRs). ClogP calculations predict lipophilicity, while molecular dynamics simulations assess stability of ligand-receptor complexes. QSAR models correlate structural features (e.g., electron-withdrawing substituents on the quinoxalinone ring) with activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

Methodological Answer: Systematic SAR involves:

- Modifying the diazepane ring (e.g., introducing methyl groups at position 3) to enhance metabolic stability.

- Replacing the quinoxalinone moiety with bioisosteres (e.g., thiadiazole) to improve selectivity.

- Evaluating substituent effects on solubility (e.g., adding polar groups like hydroxyl or methoxy) using logD measurements .

Q. What strategies address low solubility of this compound in aqueous media for in vitro assays?

Methodological Answer:

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dispersion.

- Synthesize phosphate or hydrochloride salts to improve water solubility.

- Derivatize the tert-butyl group with PEG chains or hydrophilic substituents (e.g., -COOH) .

Q. How can crystallization conditions be optimized for X-ray diffraction analysis?

Methodological Answer: Screen solvents (e.g., ethanol/water mixtures) using vapor diffusion or slow evaporation. Adjust temperature gradients (4°C to room temperature) to control nucleation. SHELXL refinement resolves thermal motion and disorder, while PLATON checks for twinning. High-resolution data (≤1.0 Å) ensures accurate bond-length validation .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?

Methodological Answer: Challenges include exothermic reactions (e.g., Pd-catalyzed steps) and column chromatography bottlenecks. Solutions:

- Use continuous flow reactors for safer heat management.

- Replace flash chromatography with crystallization or centrifugal partition chromatography.

- Optimize catalyst recycling (e.g., immobilized Pd nanoparticles) to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.